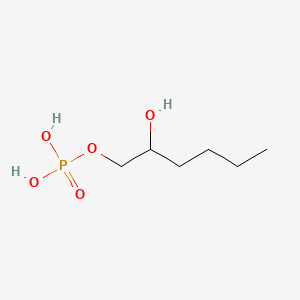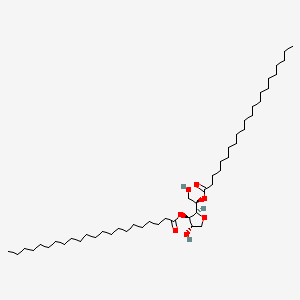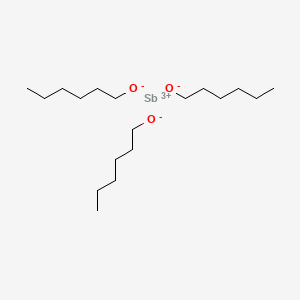
3-((4-Aminophenyl)methyl)-o-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[(4-aminophenyl)methyl]-o-toluidine typically involves the reaction of o-toluidine with 4-nitrobenzyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
3-[(4-aminophenyl)methyl]-o-toluidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol. Major products formed from these reactions include amino derivatives and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
3-[(4-aminophenyl)methyl]-o-toluidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(4-aminophenyl)methyl]-o-toluidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis. In cancer research, it is studied for its potential to inhibit certain enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
3-[(4-aminophenyl)methyl]-o-toluidine can be compared with similar compounds such as:
Aniline derivatives: These compounds share a similar aromatic amine structure but differ in their substituents and specific activities.
Toluidine derivatives: These compounds have a similar methyl group on the aromatic ring but may have different substituents at other positions.
The uniqueness of 3-[(4-aminophenyl)methyl]-o-toluidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
85423-08-1 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3-[(4-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-12(3-2-4-14(10)16)9-11-5-7-13(15)8-6-11/h2-8H,9,15-16H2,1H3 |
Clave InChI |
HMHAYTIOPQKQJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1N)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


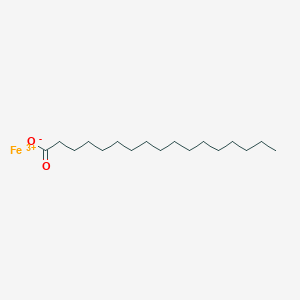
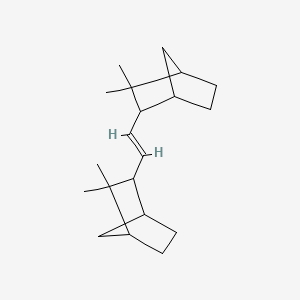
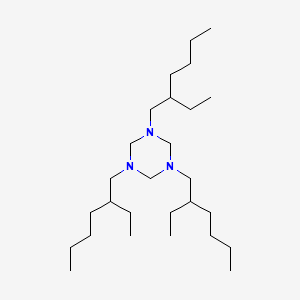
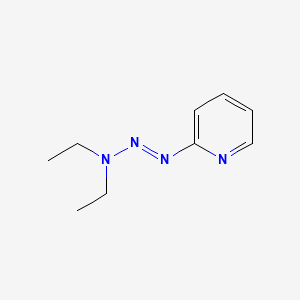

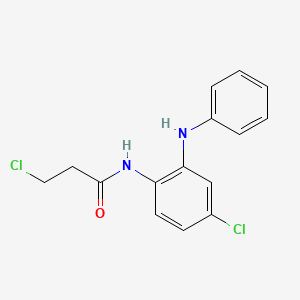
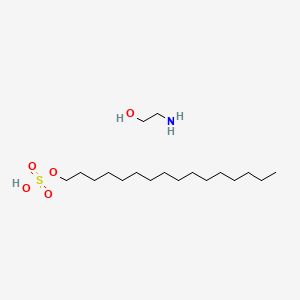
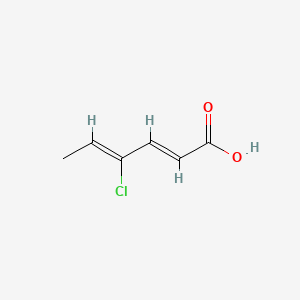
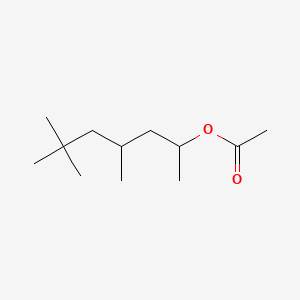
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

